molecular formula C10H9NO B15207529 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)- CAS No. 79892-12-9

1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-

Cat. No.: B15207529
CAS No.: 79892-12-9
M. Wt: 159.18 g/mol
InChI Key: XPSPDDNEMDTADU-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-1-vinyl-1H-pyrrole is a heterocyclic compound that features both furan and pyrrole rings. These structures are known for their aromaticity and reactivity, making them valuable in various chemical and pharmaceutical applications. The presence of a vinyl group further enhances its reactivity, allowing for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-1-vinyl-1H-pyrrole typically involves the reaction of furan derivatives with pyrrole derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a furan boronic acid reacts with a vinyl pyrrole halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-1-vinyl-1H-pyrrole undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, Lewis acids.

Major Products

    Oxidation: Furanones.

    Reduction: Ethyl-substituted pyrroles.

    Substitution: Halogenated pyrroles.

Scientific Research Applications

2-(Furan-2-yl)-1-vinyl-1H-pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-1-vinyl-1H-pyrrole involves its interaction with various molecular targets. The furan and pyrrole rings can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The vinyl group can undergo electrophilic addition reactions, forming covalent bonds with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-yl)-1-vinyl-1H-pyrrole is unique due to the combination of its furan and pyrrole rings with a vinyl group, providing a versatile platform for chemical modifications and a wide range of applications in various fields.

Properties

CAS No.

79892-12-9

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

1-ethenyl-2-(furan-2-yl)pyrrole

InChI

InChI=1S/C10H9NO/c1-2-11-7-3-5-9(11)10-6-4-8-12-10/h2-8H,1H2

InChI Key

XPSPDDNEMDTADU-UHFFFAOYSA-N

Canonical SMILES

C=CN1C=CC=C1C2=CC=CO2

Origin of Product

United States

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